An In-depth Technical Guide to Hydroxy-PEG3-CH2-Boc: A Core Component in Advanced Drug Development
An In-depth Technical Guide to Hydroxy-PEG3-CH2-Boc: A Core Component in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG3-CH2-Boc, with the systematic name tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate, is a heterobifunctional linker molecule integral to the development of advanced therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a terminal hydroxyl group, a Boc-protected carboxyl group, and a three-unit polyethylene glycol (PEG) chain. This unique combination of features imparts desirable physicochemical properties, such as increased hydrophilicity, which can enhance the solubility, stability, and pharmacokinetic profiles of complex drug conjugates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Hydroxy-PEG3-CH2-Boc, supported by experimental protocols and data from related compounds to illustrate its utility in drug development.
Introduction
The therapeutic landscape is rapidly evolving with the advent of targeted therapies like PROTACs and ADCs. These modalities rely on linker molecules to connect a targeting moiety to a therapeutic payload. The linker is a critical component that influences the overall efficacy, safety, and developability of the conjugate.[1] Hydroxy-PEG3-CH2-Boc has emerged as a valuable building block in this context. The integrated PEG3 spacer is particularly advantageous as it is a monodispersed, hydrophilic chain that can mitigate the aggregation and poor solubility often associated with hydrophobic drug payloads.[2][3] This guide will delve into the technical details of this linker, providing researchers with the necessary information for its effective application.
Chemical Properties and Data
Hydroxy-PEG3-CH2-Boc is a well-characterized chemical entity. Its key properties are summarized in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Systematic Name | tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate | [4] |
| CAS Number | 186020-66-6 | [4] |
| Molecular Formula | C13H26O6 | [5] |
| Molecular Weight | 278.35 g/mol | [5] |
| Appearance | Liquid | [5] |
| Boiling Point | 365.8°C at 760 mmHg | [5] |
| Density | 1.052 g/mL at 20°C | [4] |
Table 2: Computational Chemistry Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 84.6 Ų | (Calculated) |
| logP | -0.1 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 6 | [6] |
| Rotatable Bonds | 11 | [6] |
Synthesis and Experimental Protocols
A more frequently documented experimental procedure involving a related compound is the deprotection of the Boc group to reveal the carboxylic acid, which is then available for conjugation. The following protocol describes this critical step.
Experimental Protocol: Boc Deprotection
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free carboxylic acid, which is essential for subsequent conjugation reactions.
Materials:
-
Hydroxy-PEG3-CH2-Boc
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Hydroxy-PEG3-CH2-Boc (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of starting material).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (e.g., 20-50% v/v) to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3 times).
-
Dissolve the residue in water and basify to pH > 10 with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Role in PROTAC and ADC Development
The primary application of Hydroxy-PEG3-CH2-Boc is as a linker in the construction of PROTACs and ADCs.
PROTACs
In PROTACs, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The length and composition of this linker are critical for the formation of a stable and productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[1] The PEG3 chain in Hydroxy-PEG3-CH2-Boc provides flexibility and hydrophilicity, which can improve the "drug-like" properties of the often large and complex PROTAC molecule.[7]
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker attaches a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The properties of the linker affect the stability of the ADC in circulation, the efficiency of payload release at the target site, and the overall pharmacokinetic profile.[3][8] The use of PEG linkers, such as the one derived from Hydroxy-PEG3-CH2-Boc, can increase the solubility of ADCs, especially those with hydrophobic payloads, thereby reducing aggregation and improving the therapeutic index.[2]
While specific quantitative data for PROTACs or ADCs using this exact linker is not publicly available, the following table presents representative data from the literature that illustrates the impact of PEG linker length on PROTAC efficacy for different targets.
Table 3: Representative Data on the Effect of PEG Linker Length on PROTAC Efficacy
| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Source |
| Estrogen Receptor α (ERα) | 0 PEG units | > 1000 | < 20 | [1] |
| Estrogen Receptor α (ERα) | 2 PEG units | 100 | ~80 | [1] |
| Estrogen Receptor α (ERα) | 4 PEG units | 10 | > 95 | [1] |
| TBK1 | 7-atom linker | No degradation | N/A | [7] |
| TBK1 | 21-atom linker (with PEG) | 3 | 96 | [7] |
DC50: concentration for 50% maximal degradation; Dmax: maximum degradation.
Visualizations
The following diagrams illustrate the key concepts related to the application and synthesis of linkers like Hydroxy-PEG3-CH2-Boc.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: General workflow for the deprotection and conjugation of Hydroxy-PEG3-CH2-Boc.
Conclusion
Hydroxy-PEG3-CH2-Boc is a versatile and valuable tool for researchers in drug development. Its defined, hydrophilic PEG spacer offers a rational approach to improving the physicochemical and pharmacokinetic properties of complex therapeutic conjugates. While detailed experimental data for this specific linker in the public domain is limited, the principles of its application are well-established through studies of analogous PEGylated linkers. This guide provides a foundational understanding for the incorporation of Hydroxy-PEG3-CH2-Boc into novel ADC and PROTAC designs, enabling the development of more effective and safer targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. adcreview.com [adcreview.com]
- 4. tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate, CAS No. 186020-66-6 - iChemical [ichemical.com]
- 5. Tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate CAS 186020-66-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | C11H22O5 | CID 14833137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]
